2-(3,3,3-Trifluoropropyl)aniline
Overview
Description
2-(3,3,3-Trifluoropropyl)aniline is an organic compound . It is part of American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of anilines, including 2-(3,3,3-Trifluoropropyl)aniline, involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for 2-(3,3,3-Trifluoropropyl)aniline is not found in the search results.Molecular Structure Analysis
The molecular formula of 2-(3,3,3-Trifluoropropyl)aniline is C9H10F3N . Its molecular weight is 189.18 . The InChI code is 1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 .Physical And Chemical Properties Analysis
2-(3,3,3-Trifluoropropyl)aniline is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : The ortho-, meta-, and para-isomers of (3,3,3-trifluoropropyl)aniline have been synthesized from corresponding nitrobenzaldehydes, highlighting key steps like the transformation of carboxylic groups into trifluoromethyl groups (Trofymchuk et al., 2015).
- Spectroscopic and Electronic Structure Analysis : Studies using FTIR, FT-Raman spectra, and quantum chemical electronic structure investigations provide detailed insights into the vibrational, structural, and electronic properties of trifluoromethyl)aniline derivatives (Arjunan et al., 2011).
- Visible-Light-Induced Radical Trifluoromethylation : Research demonstrates the potential of visible-light-promoted radical trifluoromethylation of free anilines, including (3,3,3-trifluoropropyl)aniline, offering a route to valuable fluorine-containing molecules (Xie et al., 2014).
Applications in Catalysis and Organic Chemistry
- Enhanced Electrochemical CO2 Reduction : Certain rhenium(I) fac-tricarbonyl complexes with (3,3,3-trifluoropropyl)aniline functionalities have been shown to effectively catalyze CO2 reduction (Talukdar et al., 2020).
- Development of Fluorogenic Small Substrates : Anilines with 3,3,3-trifluoropropenyl substituents have been synthesized for use as fluorogenic substrates in biochemical assays (Ogawa et al., 2017).
- Synthesis of Small Fluorescent Molecules : Anilines substituted with 3,3,3-trifluoroprop-1-enyl groups have been developed as fluorophores, demonstrating significant applications in fluorescence imaging and sensing (Ogawa et al., 2019).
Potential in Sensor Technology
- Potentiometric Sensors : The inductive effect on the pK(a) of poly(aniline) has been exploited to create sensors, where derivatives like (3,3,3-trifluoropropyl)aniline could play a role in enhancing sensor capabilities (Shoji & Freund, 2001).
Safety And Hazards
The safety information for 2-(3,3,3-Trifluoropropyl)aniline indicates that it is dangerous . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQZQUKDHVIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,3-Trifluoropropyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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